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Compound of Interest

Compound Name: 680SIR

Cat. No.: B1192035

Executive Summary

680SIR is a chemically engineered Silicon Rhodamine (SiR) derivative designed to overcome
the spectral crowding of the standard far-red window. Unlike conventional dyes (e.g., Alexa
Fluor 647), 680SiR operates in the Near-Infrared (NIR) window (

nm,
nm), enabling superior tissue penetration and reduced phototoxicity.

Its core advantage lies in its fluorogenic "Spiro-Zwitterion" equilibrium. The dye remains in a
non-fluorescent, cell-permeable spirolactone state in solution but switches to a highly
fluorescent zwitterionic state upon binding to its target (e.g., via SNAP-tag, HaloTag, or
cytoskeleton binding). This mechanism virtually eliminates the need for washing, although
washing is recommended for nanoscopy to maximize the Signal-to-Noise Ratio (SNR).

Key Technical Specifications
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Property Value Notes
Fluorophore Class Silicon Rhodamine (SiR) NIR-emitting derivative
o Compatible with 640 nm
Excitation Max 679 nm
(shoulder) or 670 nm lasers
Detection window: 700-750
Emission Max 697 nm

nm

Quantum Yield (
~0.35-0.42

)

Measured in PBS; increases in

non-polar environments

Extinction Coeff.[1] (
~86,000 M~icm1!

High brightness for live-cell

) imaging
i Optimal for commercial STED
STED Depletion 775 nm or 810 nm
setups
- ) Passive diffusion due to
Cell Permeability High

neutral spirolactone form

Mechanism of Action

The "intelligence" of 680SiR lies in its environmental sensitivity. The dye exists in a dynamic

equilibrium between two forms. In aqueous solution (culture media), the hydrophobic

spirolactone form dominates, allowing the molecule to cross cell membranes passively without

detergents. Upon binding to a polar protein surface or specific tag, the ring opens into the

zwitterionic form, restoring the conjugated

-system and activating fluorescence.

Diagram 1: Fluorogenic Switch Mechanism
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Caption: The fluorogenic cycle of 680SiR. The dye permeates as a "dark" spirolactone and
activates only upon target binding.

Experimental Protocols
Protocol A: Live-Cell Labeling (SNAP-tag /| HaloTag)

This is the gold-standard method for using 680SIiR, utilizing genetically encoded self-labeling
tags (SNAP or Halo) fused to your protein of interest (POI).

Reagents Required:

¢ 680SiR-Ligand: 680SiR-BG (for SNAP) or 680SiR-Halo (for Halo).[2]
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e Stock Solvent: Anhydrous DMSO.

e Imaging Medium: Phenol-red free DMEM or specialized live-cell imaging buffer (e.g.,
FluoroBrite).

Step-by-Step Procedure:

e Stock Preparation:

o Dissolve 680SiR lyophilized powder in anhydrous DMSO to create a 1 mM stock solution.

o Critical: Aliquot into small volumes (e.g., 5 pL) and store at -20°C. Avoid repeated freeze-
thaw cycles to prevent hydrolysis of the functional handles.

e Cell Culture & Transfection:

o Seed cells (e.g., U20S, Hela) on glass-bottom dishes (No. 1.5H thickness is mandatory
for STED).

o Transfect with the plasmid encoding POI-SNAP or POI-Halo 24 hours prior to labeling.

e Labeling (Pulse):

o Dilute the 1 mM stock into pre-warmed culture medium to a final concentration of 0.5 pM —
1.0 uM.

o Note: For highly expressed proteins (e.g., Tubulin, Histones), use lower concentrations
(0.5 uM). For low-abundance targets, use 1.0 uM.

o Replace the cell culture medium with the staining solution.[2]

o Incubate for 30—60 minutes at 37°C / 5% COa.

e Washing (Chase):

o Aspirate the staining solution.

o Wash twice with fresh, pre-warmed medium (containing 10% FBS).
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o Incubate for 15-30 minutes in dye-free medium at 37°C.

o Why this matters: While 680SiR is fluorogenic, this "chase" step allows unbound dye to
diffuse out of the cell, significantly improving the contrast for nanoscopy.

e Imaging:
o Transfer cells to the microscope stage (maintain 37°C/CO: for live imaging).
o Proceed to image acquisition.[2][3][4][5][6][7]

Protocol B: Cytoskeleton Probes (SiR-Tubulin / SiR-
Actin analogs)

If using a direct cytoskeleton probe (e.g., 680SiR-Docetaxel or 680SiR-Jasplakinolide
derivative), the protocol is simplified as these probes often require the constant presence of the
dye to maintain staining equilibrium.

e Dilution: Prepare 1 uM staining solution in medium.
e Incubation: Add directly to cells and incubate for 1 hour.
e No Wash: Do NOT wash. Imaging is performed in the presence of the probe.[3][4][5]

¢ Note: If cells show toxicity (arrested division), reduce concentration to 100-500 nM and
extend incubation time (up to 4 hours).

Imaging Configuration & Data Analysis
Microscope Setup (Confocal / STED):

o Excitation: 640 nm diode laser (excites at ~40% efficiency) or 670 nm white light laser
(optimal).

e Emission Filter: Bandpass 690-740 nm.

e STED Depletion: 775 nm pulsed laser (preferred) or 810 nm.
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¢ Gating: 0.5 — 6.0 ns (removes early scattering and autofluorescence).

Diagram 2: Experimental Workflow
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Caption: Optimized workflow for 680SiR live-cell labeling. The wash step is optional but
recommended for super-resolution.

Troubleshooting Guide
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Issue Probable Cause

Corrective Action

Incomplete labeling or pH

Low Signal Intensity )
issues.

Ensure incubation is at least
30 min. 680SiR fluorescence is
pH sensitive; ensure media is
buffered (pH 7.4).

] Dye accumulation in
High Background (Nuclear)
lysosomes/nucleus.

Add verapamil (10 uM) during
staining. This efflux pump
inhibitor prevents lysosomal

trapping of SIiR dyes.

680SiR is stable, but STED
lasers are intense. Reduce

Photobleaching Laser power too high. ) )
depletion power or increase
pixel dwell time.
Check for crystals in the
Precipitation Stock solution degraded. DMSO stock. Spin down stock
at 10,0009 before diluting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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